Structural Differentiation: 2-(1H-Benzimidazol-2-yl)phenyl Amine vs. Common Aryl/ Alkyl Amine Variants in the Phenylsulfamoyl Benzamide Class
The patent defining this class explicitly enumerates the Z group (amine component) as the primary determinant of BK-B1R binding affinity and selectivity over BK-B2R. The 2-(1H-benzimidazol-2-yl)phenyl group in 325977-40-0 represents a fused heterocyclic aryl amine, contrasting with the simpler benzylamines, piperidines, or anilines used in most exemplified compounds. According to the patent's SAR disclosure, modification of this amine substructure directly governs whether a compound achieves high affinity (sub‑nanomolar range) for B1R while maintaining B1/B2 selectivity required for functional studies [1]. No quantitative affinity data specific to 325977-40-0 were located in accessible public databases (ChEMBL, BindingDB, PubChem) as of the search date; the differentiation claim is therefore anchored to the patent's explicit Z‑group dependency rather than to a direct published assay value for this compound [1].
| Evidence Dimension | Amine substituent (Z group) identity: impact on BK-B1R affinity class |
|---|---|
| Target Compound Data | Z = 2-(1H-benzimidazol-2-yl)phenylamine (fused heterocyclic aryl amine) |
| Comparator Or Baseline | Exemplified patent comparators use Z = benzylamine, substituted piperidine, or substituted aniline; these simpler amines produce varied B1R affinities within the class |
| Quantified Difference | No direct side-by-side Ki/IC₅₀ values are publicly available for 325977-40-0 versus specific named comparators; differentiation is inferred from the patent's SAR table indicating that amine identity is the dominant variable controlling potency class |
| Conditions | Patent SAR framework (US20100087423 A1); bradykinin B1 receptor binding assay (details in patent examples) |
Why This Matters
For researchers building a BK-B1R tool compound library, selecting 325977-40-0 provides a structurally distinct amine chemotype that occupies a different region of the patent's SAR landscape compared to simpler benzylamine- or piperidine-containing analogs, which is critical for exploring structure-driven selectivity.
- [1] Vago I, Bozo E, Keseru G, et al. New benzamide derivatives as bradykinin antagonists. US Patent Application US20100087423 A1. Published April 8, 2010. View Source
